

Barium dichromate dihydrate vs anhydrous form properties

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Compound of Interest

Compound Name: Barium dichromate

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An In-depth Technical Guide to the Properties of **Barium Dichromate**: Dihydrate vs. Anhydrous Forms

Introduction

Barium dichromate, an inorganic compound composed of barium cations (Ba^{2+}) and dichromate anions ($\text{Cr}_2\text{O}_7^{2-}$), exists in two primary forms: the anhydrous salt (BaCr_2O_7) and its dihydrate ($\text{BaCr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$). The presence of water of crystallization in the dihydrate form imparts distinct physical and chemical properties compared to its anhydrous counterpart. A thorough understanding of these differences is critical for researchers, scientists, and drug development professionals who may utilize this compound in synthesis, as an oxidizing agent, or in materials science. This technical guide provides a comparative analysis of the two forms, detailing their properties, synthesis, and characterization methodologies.

Core Physicochemical Properties

The fundamental properties of **barium dichromate** are significantly influenced by the presence of water of hydration. The dihydrate form incorporates two water molecules into its crystal lattice, which affects its molecular weight, crystal structure, and thermal stability.^[1] The anhydrous form, lacking these water molecules, possesses a higher density and a different thermal decomposition profile. A summary of their key quantitative properties is presented below for direct comparison.

Property	Barium Dichromate Dihydrate	Anhydrous Barium Dichromate
Molecular Formula	BaCr ₂ O ₇ ·2H ₂ O[2]	BaCr ₂ O ₇ [3]
Molecular Weight	389.35 g/mol [4]	353.31 g/mol [1][3]
Appearance	Brownish-red needles or crystalline masses[5][6][7]	Brownish-red needles or crystalline masses[5][6][7]
Crystal Structure	Monoclinic[1]	Not specified in search results
Solubility	Decomposed by water, Soluble in acids[2][5][6][7]	Decomposed by water, Soluble in acids[5][6][7]

Synthesis and Interconversion

The synthesis of **barium dichromate** relies on the chemical equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in an aqueous solution, which is highly dependent on pH.[1] In acidic conditions, the equilibrium shifts to favor the formation of the orange-red dichromate ion, leading to the precipitation of **barium dichromate**.[1]

Experimental Protocol: Synthesis of Barium Dichromate Dihydrate

This protocol describes a common solution-based method for synthesizing BaCr₂O₇·2H₂O.

- Preparation of Reactant Solutions:
 - Prepare an aqueous solution of a soluble barium salt, such as barium chloride (BaCl₂) or barium nitrate (Ba(NO₃)₂).
 - Prepare an aqueous solution of potassium dichromate (K₂Cr₂O₇).
- Precipitation:
 - Acidify the barium salt solution by slowly adding a mineral acid (e.g., HCl) until the desired pH is reached. This is critical to ensure the dichromate ion is the predominant species.[1]

- Slowly add the potassium dichromate solution to the acidified barium salt solution with constant stirring.
- A brownish-red precipitate of **barium dichromate** dihydrate will form. The reaction is: $2\text{BaCl}_2 + \text{Na}_2\text{Cr}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2\text{BaCrO}_4\downarrow + 2\text{NaCl} + 2\text{HCl}$ [8]. Note: While this source reaction produces barium chromate, the principle of reacting a barium salt with a dichromate solution under controlled pH is the basis for **barium dichromate** synthesis.
- Isolation and Purification:
 - Allow the precipitate to settle completely.
 - Separate the solid product by filtration.
 - Wash the precipitate several times with deionized water to remove soluble impurities, followed by a final wash with ethanol to facilitate drying.
- Drying:
 - Dry the purified product at a low temperature (e.g., 60°C) to obtain crystalline **barium dichromate** dihydrate ($\text{BaCr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$). [8] Careful control over crystallization conditions like temperature is necessary to obtain the dihydrate form. [1]

Caption: Workflow for the synthesis of **barium dichromate** dihydrate.

Experimental Protocol: Dehydration for Anhydrous Form

The conversion of the dihydrate to the anhydrous form is achieved through controlled heating.

- Sample Preparation:
 - Accurately weigh a sample of pure **barium dichromate** dihydrate in a pre-weighed crucible.
- Thermal Dehydration:
 - Place the crucible in a temperature-controlled oven or furnace.

- Heat the sample to a temperature sufficient to drive off the water of crystallization (typically above 100-120°C).[1] The exact temperature should be determined by thermogravimetric analysis (TGA) to avoid decomposition of the dichromate ion.
- Gravimetric Analysis:
 - After heating, cool the crucible in a desiccator to prevent rehydration from atmospheric moisture.
 - Weigh the crucible containing the anhydrous sample.
 - The mass of water lost can be calculated by the difference in weight. This allows for the experimental verification of the two water molecules per formula unit of the dihydrate.[1]
- Storage:
 - Store the resulting anhydrous **barium dichromate** in a desiccator to maintain its hydration state.

Caption: Reversible conversion between dihydrate and anhydrous forms.

Chemical Reactivity and Stability

The presence of water molecules in the dihydrate's crystal lattice can influence its thermal stability. While both forms are potent oxidizing agents, the dihydrate will first lose its water upon heating before the thermal decomposition of the dichromate anion occurs.[9]

Both forms are noted to be decomposed by water, which is characteristic of many dichromate salts, and are soluble in acidic solutions.[5][6][7] This solubility is due to the reaction with H^+ ions, which further shifts the chromate-dichromate equilibrium.

Caption: pH dependence of the chromate-dichromate equilibrium.

Spectroscopic and Thermal Characterization

Differentiating between the dihydrate and anhydrous forms is readily achieved using spectroscopic and thermal analysis techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the presence of water of crystallization. [\[10\]](#)

- **Barium Dichromate Dihydrate (Expected):** The IR spectrum would exhibit characteristic broad absorption bands corresponding to the O-H stretching vibrations of the water molecules, typically in the region of $3000\text{-}3600\text{ cm}^{-1}$. Additionally, a peak for the H-O-H bending vibration would be expected around $1600\text{-}1650\text{ cm}^{-1}$.
- **Anhydrous Barium Dichromate (Expected):** The spectrum for the anhydrous form would be devoid of the O-H and H-O-H bands seen in the dihydrate. The primary absorptions would correspond to the Cr-O and Cr-O-Cr vibrations of the dichromate anion.

Experimental Protocol: FTIR Spectroscopy for Differentiation

- Sample Preparation:
 - Prepare a solid sample pellet by mixing a small amount of the **barium dichromate** sample (either form) with dry potassium bromide (KBr).
 - Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the infrared spectrum, typically over the range of $4000\text{ to }400\text{ cm}^{-1}$. [\[10\]](#)
- Analysis:
 - Analyze the resulting spectrum for the presence or absence of the characteristic broad O-H stretching band ($3000\text{-}3600\text{ cm}^{-1}$) and H-O-H bending band ($1600\text{-}1650\text{ cm}^{-1}$) to confirm the hydration state.

Caption: Experimental workflow for identifying the hydration state.

Conclusion

The primary distinction between **barium dichromate** dihydrate and its anhydrous form lies in the two molecules of water integrated into the dihydrate's crystal structure. This difference fundamentally alters its molecular weight, crystal lattice, and thermal properties. While both are brownish-red, acidic-soluble oxidizing agents, the dihydrate can be converted to the anhydrous form through controlled heating. Researchers must employ characterization techniques such as FTIR spectroscopy and thermogravimetric analysis to confirm the hydration state of their material, as this is crucial for accurate stoichiometric calculations and ensuring predictable reactivity in experimental protocols.

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